4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile
Description
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile is a fluorinated nitrile derivative featuring a trifluoromethyl group, a hydroxyl group, and a methyl-substituted imidazole ring. This compound is commercially available through suppliers like Santa Cruz Biotechnology (sc-349758, 250 mg for $337.00) and CymitQuimica (Ref: 10-F658375), indicating its relevance in research and industrial applications . Its structure combines electron-withdrawing trifluoromethyl and nitrile groups with a heteroaromatic imidazole moiety, making it a candidate for studying electronic effects in medicinal chemistry or materials science.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIZZHAINOZJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CC#N)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,4,4-trifluoro-3-hydroxybutanenitrile with 1-methylimidazole in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticonvulsant and anesthetic agent . Research indicates that compounds with similar structures exhibit significant biological activity, including the modulation of GABAergic transmission, which is crucial for their anticonvulsant effects .
Case Study :
A study on related trifluorinated compounds demonstrated their efficacy in reducing the minimum alveolar concentration (MAC) of isoflurane, suggesting that they could enhance anesthetic potency without adversely affecting hemodynamic stability .
Agrochemicals
Due to its fluorinated structure, 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile may serve as a pesticide or herbicide . Fluorinated compounds often exhibit increased lipophilicity and stability under environmental conditions, making them suitable candidates for agricultural applications.
Material Science
The compound's ability to form stable cocrystals with other organic molecules can be exploited in the development of new materials with tailored properties. This characteristic is particularly useful in pharmaceutical formulations where solubility and stability are critical.
Research Insight :
Cocrystallization studies involving imidazole derivatives have shown promising results in enhancing the solubility and bioavailability of poorly soluble drugs . The incorporation of this compound into such formulations could further improve these parameters.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Nitriles with Heterocyclic Substituents
Key Differences :
- Compared to the trifluoromethyl analog in , the imidazole ring introduces nitrogen-based reactivity (e.g., coordination to metals or participation in hydrogen bonding) .
Carboxylic Acid Analogs
Key Differences :
- The nitrile group in the target compound confers greater chemical stability compared to carboxylic acids, which may hydrolyze under acidic/basic conditions.
Hazard Profile Comparison with Simple Nitriles
Key Insight : While the target compound’s nitrile group poses cyanide release risks akin to simpler nitriles, its lower volatility (inferred from higher molecular weight) may reduce inhalation hazards .
Q & A
What are the optimized synthetic routes for 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile, and how do reaction variables influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves a nucleophilic addition reaction between a trifluoromethyl ketone precursor and a 1-methylimidazole derivative. Key variables include:
- Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while ethanol may improve solubility of intermediates .
- Temperature: Reactions often proceed at reflux (60–80°C) to overcome kinetic barriers but require careful monitoring to avoid decomposition.
- Catalysis: Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the imidazole moiety, promoting nucleophilic attack on the trifluoromethyl carbonyl group.
Table 1: Representative Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|
| Dichloromethane | 25 (rt) | None | 45–55 |
| Ethanol | 60–80 (reflux) | K₂CO₃ | 65–75 |
| THF | 40–50 | DBU | 70–80 |
Optimization strategies include iterative solvent screening and catalyst loading adjustments. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .
How can spectroscopic and crystallographic techniques resolve the molecular structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The imidazole proton (N–CH₃) resonates at δ 3.6–3.8 ppm, while the hydroxyl proton (C–OH) appears as a broad singlet at δ 5.2–5.5 ppm. The trifluoromethyl group (CF₃) splits adjacent protons into quartets (J ≈ 10 Hz) .
- ¹³C NMR: The nitrile carbon (C≡N) appears at δ 115–120 ppm, and the CF₃ carbon is typically near δ 125 ppm (quartet, J = 280–300 Hz).
- X-ray Crystallography:
SHELXL (via SHELX suite) is recommended for refining crystallographic data. The trifluoromethyl group’s electron density maps require high-resolution data (≤ 1.0 Å) to resolve disorder .
Table 2: Key Spectroscopic Signals
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C≡N | – | 115–120 |
| CF₃ | – | 125 (q, J = 290 Hz) |
| Imidazole N–CH₃ | 3.6–3.8 | 35–38 |
What methodologies assess the solubility and stability of this compound under varying pH conditions?
Level: Basic
Methodological Answer:
- Solubility Profiling:
Use shake-flask method in buffered solutions (pH 1–13) with HPLC quantification. The compound’s solubility is pH-dependent due to the hydroxyl group’s ionization (pKa ≈ 8.5–9.0). - Stability Studies:
Conduct accelerated degradation tests (40°C, 75% RH) over 14 days. LC-MS monitors decomposition products, such as hydrolysis of the nitrile to amide/carboxylic acid .
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | pH Stability Range |
|---|---|---|
| Water | 0.2–0.5 | 5.0–9.0 |
| Methanol | 15–20 | 2.0–12.0 |
| DMSO | >50 | 2.0–13.0 |
How do the trifluoromethyl and imidazole groups influence biological activity?
Level: Advanced
Methodological Answer:
- Trifluoromethyl (CF₃):
Enhances metabolic stability and membrane permeability via increased lipophilicity (logP ↑). Quantum mechanical calculations (DFT) show CF₃ strengthens hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 isoforms) . - Imidazole:
Acts as a hydrogen-bond donor/acceptor, enabling coordination with metalloenzyme active sites (e.g., histidine-tagged proteins). Structure-activity relationship (SAR) studies suggest N-methylation reduces off-target binding vs. unsubstituted imidazoles .
Experimental Design:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Compare binding scores of analogs lacking CF₃ or imidazole.
- Mutagenesis Assays: Replace key residues (e.g., His⁸⁷ in CYP3A4) to validate binding hypotheses.
How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
Level: Advanced
Methodological Answer:
- Reactivity Prediction:
DFT (B3LYP/6-31G*) calculates Fukui indices to identify nucleophilic sites. The hydroxyl oxygen and imidazole C2 position show highest reactivity . - Regioselectivity in Substitutions:
MD simulations (AMBER) reveal steric hindrance at the CF₃-adjacent carbon limits nucleophilic attack, favoring modifications at the imidazole ring.
Table 4: Computed Reactivity Indices
| Position | Fukui Index (f⁻) |
|---|---|
| Hydroxyl O | 0.45 |
| Imidazole C2 | 0.38 |
| Nitrile C | 0.12 |
How to resolve contradictions in crystallographic and spectroscopic data for this compound?
Level: Advanced
Methodological Answer:
- Case Example: Discrepancies between X-ray bond lengths and DFT-optimized geometries may arise from crystal packing effects.
- Mitigation: Use low-temperature crystallography (100 K) and solid-state NMR to reduce thermal motion artifacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
